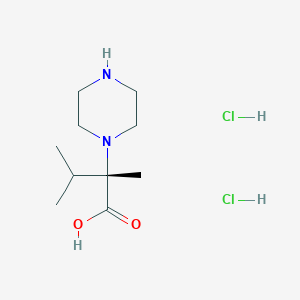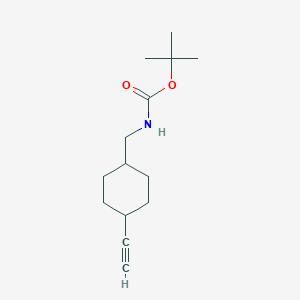
(2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic aciddihydrochloride
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include properties like melting point, boiling point, solubility, reactivity, etc. These properties can be determined using various experimental techniques .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives have a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Research has shown that piperazines can be a versatile building block for drug discovery, with modifications to substituents on the piperazine ring impacting the pharmacokinetic and pharmacodynamic properties of the molecules (Rathi et al., 2016).
Metabolic and Disposition Aspects
The metabolic and disposition characteristics of arylpiperazine derivatives, which have applications in treating depression, psychosis, or anxiety, involve extensive pre-systemic and systemic metabolism. This includes CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have varying effects on serotonin receptors and other neurotransmitter receptors. These metabolites distribute extensively in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation (Caccia, 2007).
Environmental and Toxicological Research
Research on the environmental and toxicological aspects of compounds such as 2,4-D, a phenoxyacetic acid herbicide, provides insights into the behavior of chemical compounds in agricultural environments and their microbial biodegradation. This includes studies on the role of microorganisms in degrading herbicides and their degradation metabolites, highlighting the importance of understanding the environmental fate and potential impacts of chemical compounds (Magnoli et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12;;/h8,11H,4-7H2,1-3H3,(H,13,14);2*1H/t10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZJDUVQXGCSY-XRIOVQLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)




![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)


![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)
![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)
